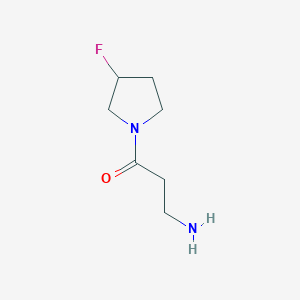

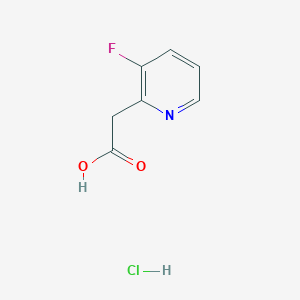

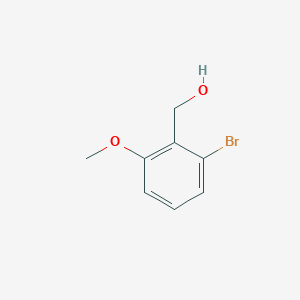

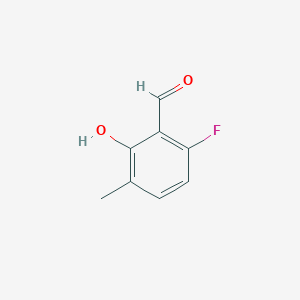

![molecular formula C10H10ClN3O2 B1382091 ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1429171-52-7](/img/structure/B1382091.png)

ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

説明

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 . It is a member of the 1H-pyrazolo[3,4-b]pyridines group of heterocyclic compounds, which are known for their diverse substituent patterns and potential for various biological activities .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, including ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, often involves starting from a preformed pyrazole or pyridine . For example, one study investigated the synthesis of a similar compound using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be represented by the InChI string InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) . This compound has a molecular weight of 239.66 g/mol .

Physical And Chemical Properties Analysis

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 239.0461543 g/mol, a monoisotopic mass of 239.0461543 g/mol, a topological polar surface area of 67.9 Ų, a heavy atom count of 16, and a complexity of 277 .

科学的研究の応用

Synthesis and Chemical Properties

A number of studies have reported on the synthesis and chemical properties of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. The compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, Ghaedi et al. (2015) and Ghaedi et al. (2016) described an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the compound's utility in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015) (Ghaedi et al., 2016).

Maqbool et al. (2013) focused on the synthesis of some ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, further emphasizing the compound’s role in generating structurally diverse heterocyclic compounds (Maqbool et al., 2013).

Potential Biological Activities

Research into the biological activities of derivatives of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results. Bernardino et al. (2007) synthesized new derivatives and evaluated their antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), identifying compounds with significant inhibitory effects. This highlights the potential therapeutic applications of these compounds in antiviral therapy (Bernardino et al., 2007).

Additionally, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives by Kumar and Mashelker (2006) aimed at exploring their antihypertensive activity, indicating the compound’s potential in developing cardiovascular drugs (Kumar & Mashelker, 2006).

将来の方向性

The future directions for research on ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their biological activities .

作用機序

Target of Action

This compound belongs to the family of pyrazolopyridines, which have been extensively studied due to their close similarity with the purine bases adenine and guanine Therefore, it is plausible that this compound may interact with various biological targets, including enzymes, receptors, and other proteins

Biochemical Pathways

The biochemical pathways affected by ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently unknown Given the structural similarity of this compound to purine bases, it may potentially interfere with purine metabolism or signaling pathways involving purine receptors

特性

IUPAC Name |

ethyl 6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQZVEXLCYVQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。